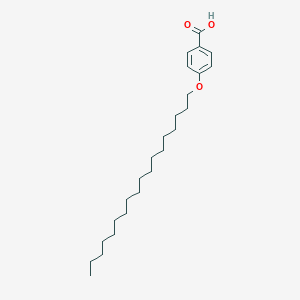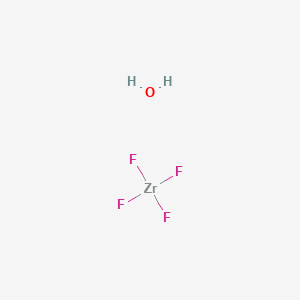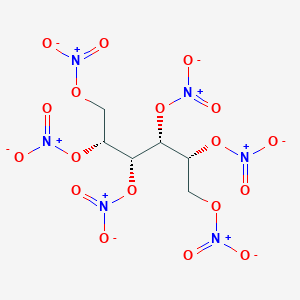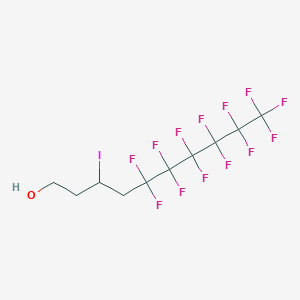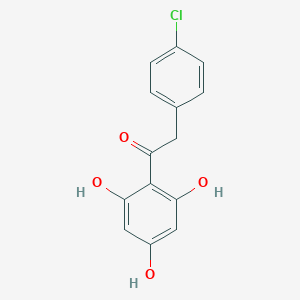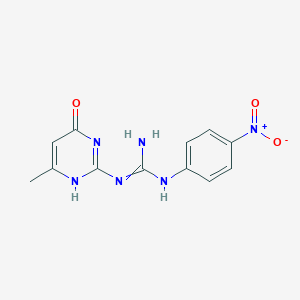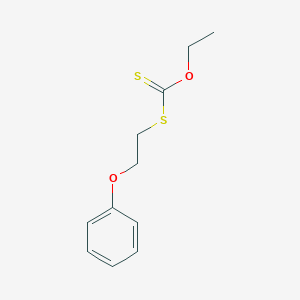
O-ethyl 2-phenoxyethylsulfanylmethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-ethyl 2-phenoxyethylsulfanylmethanethioate, also known as EPN, is a chemical compound that belongs to the family of organophosphorus compounds. It is a colorless liquid with a strong odor and is commonly used as an insecticide and acaricide. EPN has been widely used in agriculture, veterinary medicine, and public health programs due to its effectiveness against a broad range of pests.
Wissenschaftliche Forschungsanwendungen
O-ethyl 2-phenoxyethylsulfanylmethanethioate has been extensively studied for its insecticidal and acaricidal properties. It has been used to control a wide range of pests, including mosquitoes, flies, ticks, and mites. O-ethyl 2-phenoxyethylsulfanylmethanethioate has also been investigated for its potential use as a chemical warfare agent due to its high toxicity to humans and animals. In addition, O-ethyl 2-phenoxyethylsulfanylmethanethioate has been used as a tool in biochemical and physiological research to study the effects of organophosphorus compounds on the nervous system and other biological processes.
Wirkmechanismus
The mechanism of action of O-ethyl 2-phenoxyethylsulfanylmethanethioate involves the inhibition of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. O-ethyl 2-phenoxyethylsulfanylmethanethioate binds irreversibly to the active site of acetylcholinesterase, leading to the accumulation of acetylcholine at the synapses and overstimulation of the nervous system. This results in a range of symptoms, including muscle tremors, convulsions, respiratory failure, and ultimately, death.
Biochemische Und Physiologische Effekte
O-ethyl 2-phenoxyethylsulfanylmethanethioate has been shown to have a range of biochemical and physiological effects on the body. It can cause oxidative stress, inflammation, and DNA damage, leading to cell death and tissue damage. O-ethyl 2-phenoxyethylsulfanylmethanethioate has also been shown to disrupt the endocrine system, leading to hormonal imbalances and reproductive dysfunction. Exposure to O-ethyl 2-phenoxyethylsulfanylmethanethioate has been linked to various health problems, including neurological disorders, respiratory problems, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
O-ethyl 2-phenoxyethylsulfanylmethanethioate has several advantages for use in lab experiments. It is a potent inhibitor of acetylcholinesterase, making it a useful tool for studying the nervous system and other biological processes. It is also relatively stable and easy to handle, making it a convenient reagent for researchers. However, O-ethyl 2-phenoxyethylsulfanylmethanethioate has several limitations. It is highly toxic and can pose a significant risk to researchers if not handled properly. It also has a short half-life in vivo, limiting its usefulness for long-term studies.
Zukünftige Richtungen
There are several future directions for research on O-ethyl 2-phenoxyethylsulfanylmethanethioate. One area of interest is the development of new insecticides and acaricides that are less toxic and more environmentally friendly. Another area of research is the development of new therapies for organophosphate poisoning, which can be fatal if not treated promptly. Additionally, further studies are needed to understand the long-term effects of O-ethyl 2-phenoxyethylsulfanylmethanethioate exposure on human health and the environment.
Synthesemethoden
The synthesis of O-ethyl 2-phenoxyethylsulfanylmethanethioate involves the reaction of 2-phenoxyethanol with thionyl chloride to form 2-phenoxyethyl chloride, which is then reacted with sodium sulfide to form O-ethyl 2-phenoxyethylsulfanylmethanethioate. This process involves several steps and requires the use of various reagents and equipment. The purity and yield of O-ethyl 2-phenoxyethylsulfanylmethanethioate can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of reagents used.
Eigenschaften
CAS-Nummer |
16654-50-5 |
|---|---|
Produktname |
O-ethyl 2-phenoxyethylsulfanylmethanethioate |
Molekularformel |
C11H14O2S2 |
Molekulargewicht |
242.4 g/mol |
IUPAC-Name |
O-ethyl 2-phenoxyethylsulfanylmethanethioate |
InChI |
InChI=1S/C11H14O2S2/c1-2-12-11(14)15-9-8-13-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI-Schlüssel |
WPHKLVRVNKKMOE-UHFFFAOYSA-N |
SMILES |
CCOC(=S)SCCOC1=CC=CC=C1 |
Kanonische SMILES |
CCOC(=S)SCCOC1=CC=CC=C1 |
Synonyme |
Dithiocarbonic acid O-ethyl S-(2-phenoxyethyl) ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



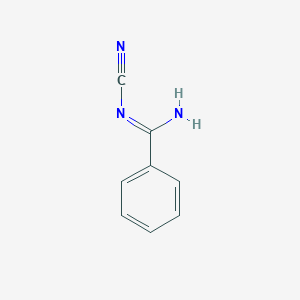
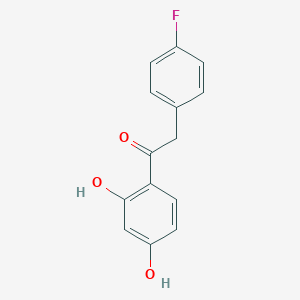
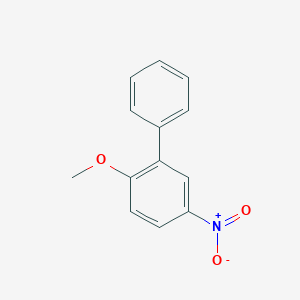
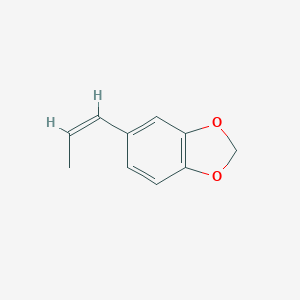
![Mercury, (acetato-kappaO)[4-[[4-(dimethylamino)phenyl]azo]phenyl]-](/img/structure/B96479.png)
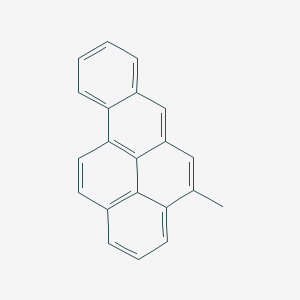
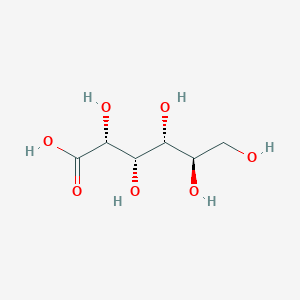
![2-[(2-Bromobenzoyl)amino]benzoic acid](/img/structure/B96489.png)
